molecular formula C14H11BrF3N B8127832 N-benzyl-5-bromo-2-(trifluoromethyl)aniline

N-benzyl-5-bromo-2-(trifluoromethyl)aniline

Cat. No.: B8127832
M. Wt: 330.14 g/mol
InChI Key: JZAXKGZVCKHCIU-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2-(trifluoromethyl)aniline is a complex organic compound characterized by its benzyl group, bromine atom, trifluoromethyl group, and aniline moiety

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 2-(trifluoromethyl)aniline followed by benzylating the resulting bromo derivative.

  • Trifluoromethylation: Another approach involves trifluoromethylating aniline derivatives and subsequently introducing the bromo and benzyl groups.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and strong bases are typically employed.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Primary and secondary amines.

  • Substitution: Cyanides, halides, and other substituted anilines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • N-benzyl-2-(trifluoromethyl)aniline

  • 5-bromo-2-(trifluoromethyl)aniline

  • N-benzyl-5-bromoaniline

Uniqueness: N-benzyl-5-bromo-2-(trifluoromethyl)aniline stands out due to the presence of both bromine and trifluoromethyl groups, which significantly influence its reactivity and properties compared to its analogs.

This compound's versatility and unique chemical structure make it a valuable asset in various scientific and industrial applications. Its study and utilization continue to contribute to advancements in multiple fields.

Properties

IUPAC Name

N-benzyl-5-bromo-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3N/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAXKGZVCKHCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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